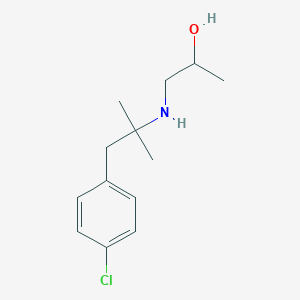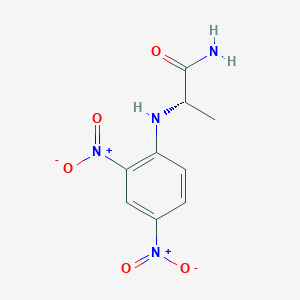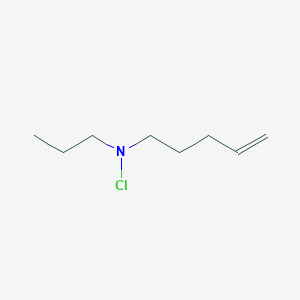![molecular formula C10H16O2 B14710768 3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one CAS No. 22759-34-8](/img/structure/B14710768.png)
3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one is a bicyclic compound with a unique structure that includes a hydroxyl group and three methyl groups. This compound is known for its stability and reactivity, making it a valuable subject of study in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one typically involves the hydroxylation of enolates. One common method uses oxodiperoxymolybdenum (pyridine) (hexamethylphosphoric triamide) as a reagent. The reaction conditions include the use of lithium diisopropylamide (LDA) and tetrahydrofuran (THF) as solvents .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using reagents like oxodiperoxymolybdenum.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4).
Substitution: This compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxodiperoxymolybdenum (pyridine) (hexamethylphosphoric triamide) in THF.
Reduction: Lithium aluminum hydride in ether.
Substitution: Various nucleophiles in polar aprotic solvents.
Major Products
Oxidation: 1,7,7-trimethyl-3-hydroxybicyclo[2.2.1]heptan-2-one.
Reduction: Corresponding alcohols.
Substitution: Substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the synthesis of various industrial chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one involves its interaction with molecular targets through its hydroxyl group. This interaction can lead to various biochemical pathways being activated or inhibited, depending on the context of its use. The exact molecular targets and pathways are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
Camphor: 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one.
Bicyclo[4.1.0]hept-3-en-2-one: 4,7,7-Trimethylbicyclo[4.1.0]hept-3-en-2-one.
Uniqueness
3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one is unique due to its specific hydroxyl group positioning and the presence of three methyl groups, which confer distinct chemical properties and reactivity compared to similar compounds like camphor and bicyclo[4.1.0]hept-3-en-2-one.
Propiedades
Número CAS |
22759-34-8 |
|---|---|
Fórmula molecular |
C10H16O2 |
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
3-hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H16O2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6,8,12H,4-5H2,1-3H3 |
Clave InChI |
HJVHHNRJPMNKAK-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC1(C(C2=O)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


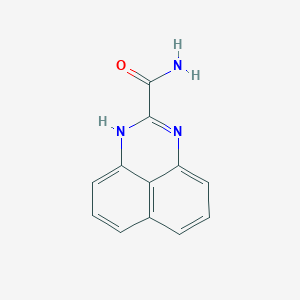
![Pyridine, 2-[(propylthio)methyl]-](/img/structure/B14710688.png)
![2-(Chloromethyl)-1,4-dioxaspiro[4.6]undecane](/img/structure/B14710699.png)
![1-Bicyclo[2.2.1]hept-2-yl-3-methylurea](/img/structure/B14710709.png)
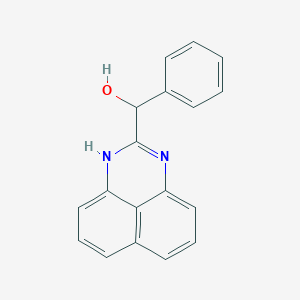
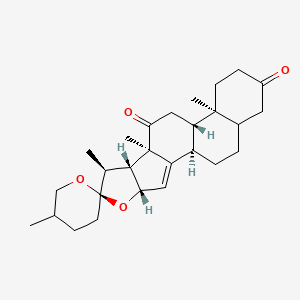
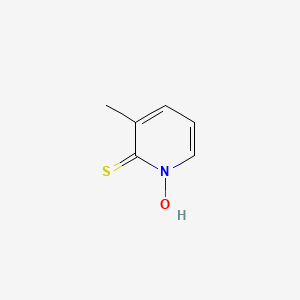
![[{2-[(Carboxymethyl)amino]ethyl}(phosphonomethyl)amino]acetic acid](/img/structure/B14710742.png)
